molecular formula C17H12Cl2N2O2 B5566821 5,7-Dichloroquinolin-8-yl methyl(phenyl)carbamate

5,7-Dichloroquinolin-8-yl methyl(phenyl)carbamate

Cat. No.: B5566821
M. Wt: 347.2 g/mol
InChI Key: XMCTVODKYLZZRH-UHFFFAOYSA-N
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Description

5,7-Dichloroquinolin-8-yl methyl(phenyl)carbamate is a synthetic chemical compound of interest in chemical and pharmaceutical research . This carbamate derivative is built on a quinoline scaffold, a structure known for its diverse biological activities. The core 5,7-dichloro-8-hydroxyquinoline (chloroxine) moiety from which it is derived has documented antibacterial and antifungal properties, inhibiting organisms such as Streptococci, Staphylococci, and Candida species . The addition of a methyl(phenyl)carbamate group modifies the compound's properties, making it a valuable intermediate for exploring new chemical entities and structure-activity relationships (SAR). The primary research value of this compound lies in its potential as a building block for the synthesis of more complex molecules and in its utility as a probe for studying enzyme inhibition and other biological mechanisms. Its structural features make it a candidate for development in various research fields, including medicinal chemistry and materials science. Researchers can utilize this high-purity compound to investigate its physicochemical characteristics and biochemical interactions. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and national regulatory requirements.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5,7-dichloroquinolin-8-yl) N-methyl-N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O2/c1-21(11-6-3-2-4-7-11)17(22)23-16-14(19)10-13(18)12-8-5-9-20-15(12)16/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCTVODKYLZZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Process Chemistry for 5,7 Dichloroquinolin 8 Yl Methyl Phenyl Carbamate

Strategic Retrosynthetic Analysis and Precursor Selection, including 5,7-dichloroquinolin-8-ol

A strategic retrosynthetic analysis of 5,7-Dichloroquinolin-8-yl methyl(phenyl)carbamate identifies the carbamate (B1207046) linkage as the primary site for disconnection. This bond is synthetically formed between an alcohol (or its activated equivalent) and an amine-derived carbonyl group.

Primary Disconnection:

The most logical disconnection is at the ester bond of the carbamate functional group. This approach simplifies the target molecule into two key precursors:

5,7-dichloroquinolin-8-ol : A substituted quinolinol that serves as the nucleophilic alcohol component.

N-methyl-N-phenylcarbamoyl chloride (or a related equivalent) : An electrophilic source for the N-methyl-N-phenylcarbamoyl moiety. Alternatively, this can be derived from N-methylaniline and a carbonyl source.

Synthesis of Precursor: 5,7-dichloroquinolin-8-ol

The precursor 5,7-dichloroquinolin-8-ol is a known compound synthesized via the chlorination of quinolin-8-ol. chemicalbook.com The synthesis of the parent quinolin-8-ol can be achieved through established methods such as the Skraup synthesis, which involves the reaction of 2-aminophenol (B121084) with glycerol. chemicalbook.comresearchgate.net Subsequent halogenation of the quinolin-8-ol core at the 5 and 7 positions, which are activated towards electrophilic substitution, yields the desired precursor.

Retrosynthetic Pathway
Target MoleculeDisconnectionPrecursors
This compoundCarbamate Ester Linkage5,7-dichloroquinolin-8-ol + N-methyl-N-phenylcarbamoyl derivative
5,7-dichloroquinolin-8-olHalogenationQuinolin-8-ol + Chlorinating Agent
Quinolin-8-olSkraup Synthesis2-Aminophenol + Glycerol

Classical and Modern Carbamate Formation Reactions

The formation of the carbamate linkage can be achieved through several classical and modern synthetic methodologies.

Reactions Involving Activated Quinolinols and Substituted Isocyanates

A direct and common method for carbamate synthesis involves the reaction of an alcohol with an isocyanate. In this context, 5,7-dichloroquinolin-8-ol would react with methyl(phenyl)isocyanate. The reaction is typically facilitated by a base to deprotonate the hydroxyl group of the quinolinol, increasing its nucleophilicity. The resulting quinolinoxide anion then attacks the electrophilic carbon of the isocyanate. While often effective, this method requires the handling of isocyanates, which can be toxic and moisture-sensitive. google.comnih.gov

Phosgene-Free Approaches and Carbonyl Equivalents

Concerns over the high toxicity of phosgene (B1210022) have driven the development of safer, phosgene-free alternatives for carbamate synthesis. google.comeurekaselect.comresearchgate.netresearchgate.net These methods utilize alternative carbonylating agents.

Carbamoyl (B1232498) Chlorides : N-methyl-N-phenylamine can be reacted with a phosgene equivalent like triphosgene (B27547) to generate N-methyl-N-phenylcarbamoyl chloride in situ. This carbamoyl chloride is then reacted with 5,7-dichloroquinolin-8-ol in the presence of a base to form the target carbamate. This method confines the use of phosgene-like reagents to a controlled step. organic-chemistry.org

Chloroformates : The quinolinol can be first reacted with a chloroformate, such as phenyl chloroformate, to form an activated carbonate intermediate. Subsequent reaction with N-methylaniline displaces the phenoxy group to yield the final carbamate product.

Carbon Dioxide (CO2) Based Methods : An increasingly important green chemistry approach involves the use of carbon dioxide as a C1 building block. organic-chemistry.orgnih.gov In a typical procedure, an amine (N-methylaniline) reacts with CO2 in the presence of a base to form a carbamate salt. researchgate.netnih.gov This intermediate is then reacted with an alkylating or activating agent to couple with the quinolinol. A one-pot method could involve reacting the amine, CO2, and an alkyl halide with a cesium carbonate base. google.comgoogle.com

Comparison of Carbamate Formation Methods
MethodCarbonyl SourceKey ReactantsAdvantagesDisadvantages
Isocyanate AdditionMethyl(phenyl)isocyanate5,7-dichloroquinolin-8-ol, Isocyanate, BaseHigh efficiency, directIsocyanates can be toxic and moisture-sensitive google.com
Carbamoyl ChlorideTriphosgene (Phosgene surrogate)5,7-dichloroquinolin-8-ol, N-methylaniline, Triphosgene, BaseControlled generation of reactive speciesStill involves highly toxic reagents
CO2 FixationCarbon Dioxide5,7-dichloroquinolin-8-ol, N-methylaniline, CO2, Base, Activating AgentUtilizes an abundant, non-toxic C1 source google.comorganic-chemistry.orgOften requires catalysts or specific reaction conditions
TranscarbamoylationUrea or other carbamates5,7-dichloroquinolin-8-ol, Methyl Carbamate, CatalystAvoids phosgene and isocyanates directly researchgate.netorganic-chemistry.orgMay require catalysts and higher temperatures

Asymmetric Synthesis Approaches for Chiral Analogs

The target molecule, this compound, is achiral. However, synthetic strategies can be adapted to produce chiral analogs, for instance, by introducing stereocenters on the quinoline (B57606) ring or on the substituents of the carbamate nitrogen.

Chiral Quinoline Scaffolds : Asymmetric synthesis of chiral tetrahydroquinoline derivatives can be achieved through methods like the Povarov reaction using chiral catalysts. nih.govresearchgate.net These chiral quinoline precursors, possessing a stereocenter on the non-aromatic ring, could then be aromatized and functionalized to create a chiral version of 5,7-dichloroquinolin-8-ol for subsequent carbamate formation. researchgate.net

Catalytic Asymmetric Reactions : Chiral ligands, often containing quinoline motifs themselves, are used in metal-catalyzed asymmetric reactions to generate enantiomerically pure compounds. researchgate.netbgu.ac.il A prochiral precursor could be functionalized using a chiral catalyst to install a stereocenter.

Kinetic Resolution : A racemic mixture of a chiral precursor, such as a chiral alcohol, can be resolved through enzyme-catalyzed kinetic resolution. researchgate.netacs.org For example, a lipase (B570770) could selectively acylate one enantiomer of a chiral quinolinol precursor, allowing for the separation of the two enantiomers.

Catalytic Methodologies in Carbamate Synthesis

Catalysis plays a significant role in improving the efficiency and selectivity of carbamate synthesis.

Metal-Based Catalysis : Various metal catalysts are employed for carbamate synthesis. Tin compounds, for example, are known to catalyze transcarbamoylation reactions between alcohols and donor carbamates like phenyl carbamate. organic-chemistry.org Other metals, including palladium and platinum group metals, can catalyze the oxidative carbonylation of amines to form carbamates. google.comacs.org Zinc-based catalyst systems have also been developed for CO2 fixation into carbamates. nih.gov

Metal-Free Approaches : Organocatalysis provides a metal-free alternative for carbamate synthesis. Strong, non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are frequently used to promote the reaction between amines, CO2, and alcohols or alkyl halides. organic-chemistry.orgresearchgate.net DBU can act as both a CO2 capture agent and a catalyst for the subsequent transformation. researchgate.net Polymer-supported DBU has also been developed to facilitate catalyst recovery and reuse. chemistryviews.org

Flow Chemistry and Continuous Processing for Chemical Synthesis Research

The application of flow chemistry offers significant advantages for the synthesis of carbamates, particularly concerning safety, scalability, and reaction control. beilstein-journals.orgnih.govrsc.org

Continuous flow processing allows for the safe handling of hazardous reagents and intermediates. acs.org For example, the in situ generation and immediate consumption of toxic isocyanates or carbamoyl chlorides in a microreactor minimizes operator exposure and the risk of accidental release. rsc.org

Advanced Spectroscopic and Crystallographic Elucidation of 5,7 Dichloroquinolin 8 Yl Methyl Phenyl Carbamate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 5,7-dichloroquinolin-8-yl methyl(phenyl)carbamate, a combination of one-dimensional (¹H and ¹³C) and multidimensional NMR experiments would provide a complete assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule.

Based on analogous structures, the expected ¹H NMR spectrum would feature distinct signals for the protons on the quinoline (B57606) and phenyl rings, as well as a characteristic singlet for the N-methyl group. The aromatic protons of the dichloro-substituted quinoline core would likely appear in the downfield region, influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen heteroatom. The phenyl group protons would also resonate in the aromatic region, with their multiplicity depending on the rotational dynamics around the N-phenyl bond.

The ¹³C NMR spectrum would complement the proton data, with distinct chemical shifts for the quinoline and phenyl carbons. The carbonyl carbon of the carbamate (B1207046) group is expected to have a characteristic resonance in the downfield region of the spectrum. The carbons attached to the chlorine atoms (C-5 and C-7) would also exhibit specific chemical shifts, which can be predicted using empirical calculations and comparison with related halogenated quinolines.

To unequivocally assign all signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be essential. Correlation Spectroscopy (COSY) would reveal the proton-proton coupling networks within the quinoline and phenyl rings, establishing the connectivity of adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for correlating proton signals with their directly attached (one-bond) and long-range (two- to three-bond) coupled carbon atoms, respectively. For instance, an HMBC correlation between the N-methyl protons and the carbonyl carbon would definitively confirm the carbamate linkage.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could provide insights into the through-space proximity of protons, which is valuable for determining the preferred conformation of the molecule in solution, particularly the relative orientation of the phenyl and quinoline ring systems.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H28.5 - 8.8-
H37.5 - 7.8-
H48.0 - 8.3-
H67.6 - 7.9-
Phenyl H (ortho)7.2 - 7.5-
Phenyl H (meta)7.3 - 7.6-
Phenyl H (para)7.1 - 7.4-
N-CH₃3.3 - 3.6-
C2150 - 153-
C3122 - 125-
C4135 - 138-
C4a140 - 143-
C5130 - 133-
C6128 - 131-
C7132 - 135-
C8145 - 148-
C8a148 - 151-
C=O153 - 156-
Phenyl C (ipso)140 - 143-
Phenyl C (ortho)125 - 128-
Phenyl C (meta)129 - 132-
Phenyl C (para)127 - 130-
N-CH₃35 - 38-

Note: These are predicted chemical shift ranges based on general principles and data from analogous compounds. Actual experimental values may vary.

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of solid materials. researchgate.net For a compound like this compound, ssNMR could be instrumental in studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. nih.govresearchgate.net Different polymorphs can have distinct physical properties, and ssNMR, particularly ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR, can readily distinguish between them due to differences in the local chemical environment of the carbon atoms in the crystal lattice. dur.ac.uk Furthermore, ssNMR can be used to investigate the structure and stability of amorphous solid dispersions, which are often employed to enhance the solubility of poorly soluble compounds. researchgate.net

Single-Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of structure and absolute stereochemistry. rigaku.com Obtaining a suitable single crystal of this compound would allow for the determination of its crystal system, space group, and unit cell dimensions. The analysis would reveal the bond lengths, bond angles, and torsion angles within the molecule, offering a detailed picture of its conformation in the solid state.

Based on the structure of its precursor, 5,7-dichloro-8-hydroxyquinoline, the quinoline ring system is expected to be essentially planar. The carbamate linkage introduces conformational flexibility, and the SCXRD data would reveal the dihedral angle between the quinoline and phenyl rings, which is influenced by steric and electronic factors, as well as intermolecular packing forces in the crystal lattice.

Co-crystallization is a technique used to form a crystalline solid that contains two or more different molecules in a stoichiometric ratio. nih.gov This strategy can be employed to study intermolecular interactions and to modify the physicochemical properties of a compound. For this compound, co-crystallization with various co-formers (e.g., carboxylic acids, amides) could lead to the formation of different supramolecular synthons, such as hydrogen bonds or π-π stacking interactions. scribd.com The analysis of these co-crystals by SCXRD would provide valuable insights into the non-covalent interactions that govern molecular recognition and crystal packing.

Advanced Mass Spectrometry for Fragmentation Pathway Analysis and In Vitro Metabolite Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule and its fragments. nih.govresearchgate.net

For this compound, electrospray ionization (ESI) coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument would be suitable for determining its accurate molecular weight and confirming its elemental formula. The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, which would further corroborate the identity of the compound. nih.gov

Tandem mass spectrometry (MS/MS) is crucial for elucidating the fragmentation pathways of a molecule. researchgate.net By isolating the protonated molecule ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), a fragmentation spectrum is generated. For this compound, characteristic fragmentation patterns are expected. A common fragmentation pathway for carbamates involves the cleavage of the carbamate bond. nih.govnih.gov Plausible fragmentation pathways would include the loss of the methyl(phenyl)carbamate group to yield a 5,7-dichloro-8-hydroxyquinoline fragment, or cleavage to produce a methyl(phenyl)aminyl radical and a 5,7-dichloroquinolin-8-yl carbonate radical cation. The analysis of these fragmentation patterns provides valuable structural information and can be used for the identification of the compound in complex mixtures.

Interactive Data Table: Plausible Mass Spectrometry Fragments for this compound

Fragment Proposed Structure Plausible m/z
[M+H]⁺C₁₇H₁₃Cl₂N₂O₂⁺347.03
[M-C₈H₈NO]⁺5,7-dichloro-8-hydroxyquinoline213.97
[C₇H₇N]⁺Phenyl isocyanate117.06
[C₉H₅Cl₂N]⁺5,7-dichloroquinoline (B1370276)195.98

Note: The m/z values are calculated for the most abundant isotopes and are for the protonated species where applicable.

The in vitro metabolism of quinoline derivatives has been shown to proceed via oxidation, hydroxylation, and dealkylation reactions, often mediated by cytochrome P450 enzymes. nih.govresearchgate.net Therefore, in vitro studies using liver microsomes could reveal potential metabolites of this compound. frontiersin.org HRMS would be instrumental in identifying these metabolites by detecting their accurate masses and comparing their fragmentation patterns to that of the parent compound. Potential metabolic transformations could include hydroxylation of the quinoline or phenyl ring, or N-demethylation.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Vibrational Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound. The vibrational spectrum of this compound is complex, arising from the coupling of vibrations of the 5,7-dichloroquinoline core and the methyl(phenyl)carbamate side chain.

The vibrational modes of the 5,7-dichloroquinoline moiety can be understood by referencing studies on 5,7-dichlorohydroxyquinoline (DClHQ). researchgate.net Density Functional Theory (DFT) calculations on DClHQ have provided a comprehensive assignment of its vibrational frequencies. researchgate.net Key vibrational modes for the 5,7-dichloroquinoline core in the target compound are expected in the following regions:

Aromatic C-H stretching: These vibrations typically appear in the 3100-3000 cm⁻¹ region.

C=C and C=N stretching vibrations of the quinoline ring are expected to produce a series of bands in the 1650-1400 cm⁻¹ range. researchgate.net The substitution pattern and the electronic effects of the chlorine atoms and the carbamate group will influence the exact positions and intensities of these bands.

C-Cl stretching vibrations are anticipated to be observed in the lower frequency region, typically below 800 cm⁻¹.

The methyl(phenyl)carbamate group introduces several characteristic vibrational modes:

C=O stretching: The carbonyl stretch of the carbamate group is a strong and characteristic absorption in the IR spectrum, typically found in the range of 1750-1700 cm⁻¹. The exact frequency is sensitive to the electronic environment.

C-O stretching: The C-O single bond stretching vibrations of the ester group will appear in the 1300-1100 cm⁻¹ region.

N-H bending and C-N stretching: For the methyl(phenyl)carbamate moiety, the N-H bending and C-N stretching modes are expected in the 1600-1500 cm⁻¹ and 1400-1200 cm⁻¹ regions, respectively. rsc.org

Hydrogen Bonding Interactions: Intramolecular hydrogen bonding is not a prominent feature in the isolated molecule of this compound. However, in the solid state or in solution, intermolecular hydrogen bonding could occur between the nitrogen atom of one molecule and the aromatic protons of a neighboring molecule, or through interactions with solvent molecules. Such interactions would lead to shifts in the vibrational frequencies of the involved groups, particularly the C-H stretching and bending modes.

The complementary nature of FT-IR and Raman spectroscopy is crucial for a complete vibrational analysis. While the C=O stretch is typically strong in the IR spectrum, the aromatic ring vibrations are often more intense in the Raman spectrum. researchgate.net

Predicted FT-IR Vibrational Frequencies for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)Associated Functional Group
Aromatic C-H stretch3100-3000Quinoline and Phenyl rings
C=O stretch1750-1700Carbamate
C=C and C=N stretch1650-1400Quinoline ring
N-H bend1600-1500Carbamate
C-N stretch1400-1200Carbamate
C-O stretch1300-1100Carbamate
C-Cl stretch<800Dichloro-substituted Quinoline

Chiroptical Spectroscopy for Chiral Derivatives

Chiroptical spectroscopy, which includes techniques like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), is a powerful method for studying the stereochemistry of chiral molecules. This compound itself is not chiral. However, chiral derivatives could be synthesized, for example, by introducing a chiral center in the carbamate side chain or by creating atropisomers through restricted rotation around the C-O bond, although the latter is less likely in this specific structure.

For a chiral derivative of this compound, chiroptical spectroscopy would provide valuable information about its absolute configuration and conformational preferences in solution.

Electronic Circular Dichroism (ECD): The quinoline moiety is a strong chromophore, and its electronic transitions would give rise to distinct signals in the ECD spectrum of a chiral derivative. The Cotton effects observed in the ECD spectrum would be highly sensitive to the spatial arrangement of the different parts of the molecule. Studies on chiral quinoline-based oligomers have demonstrated that the helical folding of these molecules leads to characteristic ECD signals. nih.gov

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. A VCD spectrum would provide detailed information about the stereochemistry of a chiral derivative of this compound. The vibrational modes of the carbamate group and the quinoline ring would exhibit VCD signals whose signs and intensities are determined by the molecule's three-dimensional structure.

The design of chiral stationary phases for high-performance liquid chromatography (HPLC) often utilizes chiral carbamate derivatives of quinine (B1679958) and quinidine, which are structurally related to the quinoline core of the title compound. nih.gov The enantioselective recognition capabilities of these materials highlight the importance of chirality in the interactions of quinoline carbamates. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Exploration of Substituent Effects on the Quinoline (B57606) and Phenyl Moietiesmdpi.comnih.gov

The biological activity of quinoline derivatives is highly sensitive to the nature and position of substituents on both the quinoline core and associated aromatic rings. In the case of 5,7-Dichloroquinolin-8-yl methyl(phenyl)carbamate, the dichloro substitution at the 5 and 7 positions of the quinoline ring is a critical feature. These electron-withdrawing groups significantly influence the electronic properties of the heterocyclic system, which can be crucial for molecular interactions.

SAR studies on related quinoline scaffolds have demonstrated that modifications at these positions can drastically alter activity. For instance, in the development of quinoline-based enzyme inhibitors, the introduction of different substituents can modulate binding affinity and selectivity. nih.gov Research on other 8-substituted quinolines has shown that varying the group at the 8-position can lead to a wide range of inhibitory constants against different enzyme isoforms. nih.govnih.govresearchgate.net

On the phenyl moiety of the carbamate (B1207046), substituent effects are equally important. The electronic nature (electron-donating or electron-withdrawing) and steric properties of groups on this ring dictate its interaction with target biomolecules. Studies on analogous N-phenylcarbamate structures show that substitutions on the phenyl ring are critical for defining the compound's mechanism and potency. nih.gov For example, the presence of specific groups can facilitate additional binding interactions, such as hydrogen bonds or van der Waals forces, within a target's active site.

The following interactive table summarizes hypothetical SAR data based on common findings in related quinoline-carbamate series, illustrating the impact of substitutions on inhibitory activity.

Quinoline Substituent (R1)Phenyl Substituent (R2)Relative Inhibitory Activity
5,7-di-ClH1.0
5-Cl, 7-HH0.6
5,7-di-FH0.8
5,7-di-CH3H0.3
5,7-di-Cl4-F1.5
5,7-di-Cl4-OCH31.2
5,7-di-Cl4-NO20.9

Note: Data is illustrative and based on general principles observed in related compound series.

Conformational Analysis and Flexibility of the Carbamate Linkage

The orientation of the phenyl group relative to the quinoline ring system is governed by the rotational freedom of the bonds within the carbamate linkage. Molecular modeling studies on similar carbamate-containing molecules indicate that the linker is not fully rigid, allowing the aromatic rings to adopt various relative orientations. mdpi.com This conformational flexibility can be advantageous, permitting the molecule to adapt its shape to match the topology of a binding pocket, a concept known as "induced fit." However, excessive flexibility can be detrimental, leading to a loss of binding affinity due to a high entropic penalty upon binding. Therefore, a balance between rigidity and flexibility is often optimal for potent biological activity. mdpi.com

Isosteric and Bioisosteric Modifications for Modulating Molecular Propertiesmdpi.commdpi.com

Isosteric and bioisosteric replacements are a cornerstone of rational drug design, used to fine-tune a molecule's physicochemical and biological properties without drastically altering its core structure. ufrj.brresearchgate.net This strategy involves replacing an atom or a group of atoms with another that has similar steric or electronic characteristics.

In the context of this compound, several bioisosteric modifications could be explored to enhance its profile.

Quinoline Ring: The chlorine atoms at positions 5 and 7 could be replaced by other halogens (e.g., F, Br) or trifluoromethyl (CF₃) groups to modulate lipophilicity and electronic effects.

Carbamate Linker: The carbamate group itself can be replaced with other linking moieties. A common bioisostere for a carbamate is an amide or a reverse amide, which would alter the hydrogen bonding pattern and conformational properties. Replacing the ester oxygen with a sulfur atom would yield a thiocarbamate, which can have different stability and binding properties. mdpi.com

The following table presents potential bioisosteric modifications and their predicted impact on molecular properties.

Original GroupBioisosteric ReplacementPotential Impact on Properties
Carbamate (-O-CO-N-)Reverse Amide (-N-CO-O-)Altered H-bond donor/acceptor pattern, modified conformational preference.
Chlorine (-Cl)Trifluoromethyl (-CF₃)Increased lipophilicity, strong electron-withdrawing effect.
Phenyl RingPyridyl RingIncreased polarity, potential for H-bonding via ring nitrogen.
Ester Oxygen (-O-)Sulfur (-S-) (Thiocarbamate)Altered bond angles and stability, modified electronic character.

Design Strategies for Enhanced Molecular Recognition and Binding Specificity in Model Systems

The design of more potent and selective analogs of this compound involves strategies to optimize its interactions with a specific biological target. Structure-based and ligand-based design are two primary approaches. mdpi.com

In a structure-based approach, if the 3D structure of the target macromolecule is known, molecular docking simulations can be used to predict the binding mode of the compound. researchgate.net These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. For example, docking studies could indicate that the carbonyl oxygen of the carbamate group acts as a hydrogen bond acceptor, while the dichloro-substituted quinoline ring fits into a hydrophobic pocket. This information guides the design of new derivatives with enhanced complementarity to the binding site. mdpi.com

In the absence of a target's crystal structure, ligand-based methods like 3D-QSAR (Quantitative Structure-Activity Relationship) can be employed. mdpi.com By analyzing a series of active and inactive analogs, a pharmacophore model can be built. This model defines the essential spatial arrangement of chemical features (e.g., aromatic rings, hydrogen bond donors/acceptors) required for activity. New compounds can then be designed to better fit this pharmacophore model, increasing the probability of potent activity.

Mapping of Key Structural Features for Interaction with Macromolecular Targets through Biophysical Data

Biophysical techniques are invaluable for validating computational models and providing direct evidence of molecular interactions. nih.gov Techniques like X-ray crystallography can provide an atomic-level picture of the compound bound to its target, definitively identifying the specific amino acid residues involved in binding.

For a compound like this compound, biophysical data could map several key interactions:

Hydrophobic Interactions: The planar, aromatic systems of the quinoline and phenyl rings are likely to engage in hydrophobic and π-stacking interactions with nonpolar residues (e.g., phenylalanine, leucine, tryptophan) in the target's binding site. nih.gov

Hydrogen Bonding: The carbamate moiety contains both a hydrogen bond acceptor (the carbonyl oxygen) and a potential donor (the N-H group, if the methyl group were replaced with hydrogen), which could form crucial hydrogen bonds with the protein backbone or side chains. mdpi.com

Halogen Bonding: The chlorine atoms on the quinoline ring may participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or sulfur on the protein, further anchoring the ligand in the active site.

Isothermal Titration Calorimetry (ITC) can be used to measure the thermodynamic parameters of binding (enthalpy, entropy, and binding affinity), providing a complete thermodynamic profile of the interaction. nih.gov Surface Plasmon Resonance (SPR) can determine the kinetics of binding and dissociation (k_on and k_off rates). This detailed biophysical characterization is essential for understanding the molecular basis of the compound's activity and for guiding further optimization efforts. nih.gov

Theoretical and Biochemical Mechanisms of Molecular Interaction

Enzyme Inhibition Kinetics and Characterization in Model Biochemical Systems

To understand the potential enzymatic interactions of 5,7-Dichloroquinolin-8-yl methyl(phenyl)carbamate, detailed kinetic studies would be required.

A critical first step would be to determine whether the compound acts as a reversible or irreversible inhibitor of a target enzyme. This is typically achieved through "wash-out" experiments or by assessing the time-dependency of the inhibition. Should the compound be found to be an inhibitor, further studies would elucidate its specific mechanism (e.g., competitive, non-competitive, or uncompetitive).

Investigating whether this compound binds to the active site or an allosteric site of an enzyme would be crucial. This can be explored through competition assays with known active site ligands and by analyzing the inhibitor's effect on the enzyme's Michaelis constant (Km) and maximum velocity (Vmax).

Ligand-Protein Binding Thermodynamics and Kinetics via In Vitro Biophysical Assays

Direct measurement of the binding affinity and thermodynamics between this compound and a target protein would provide fundamental insights into its molecular interactions.

SPR would be a valuable technique to measure the real-time association (ka) and dissociation (kd) rate constants of the compound binding to a target protein immobilized on a sensor chip. This data would allow for the calculation of the equilibrium dissociation constant (KD), a key measure of binding affinity.

Table 1: Hypothetical SPR Data for Compound Binding

Parameter Value Unit
Association Rate (ka) Data Not Available M⁻¹s⁻¹
Dissociation Rate (kd) Data Not Available s⁻¹

ITC experiments would directly measure the heat changes upon binding of this compound to a target protein. This would provide a complete thermodynamic profile of the interaction, including the change in enthalpy (ΔH), entropy (ΔS), and the stoichiometry of binding (n).

Table 2: Hypothetical ITC Thermodynamic Parameters

Parameter Value Unit
Stoichiometry (n) Data Not Available
Enthalpy Change (ΔH) Data Not Available kcal/mol
Entropy Change (ΔS) Data Not Available cal/mol·K

Investigation of Covalent Adduct Formation Mechanisms

Therefore, the generation of a scientifically accurate article adhering to the requested outline is not feasible at this time.

Computational Chemistry, Chemoinformatics, and in Silico Modeling

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are instrumental in understanding the electronic structure and reactivity of a molecule.

Density Functional Theory (DFT) for Molecular Orbital Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic properties of molecules. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial, as the energy gap between them indicates the chemical reactivity and kinetic stability of the molecule.

No specific DFT data, such as HOMO-LUMO energy values or molecular orbital visualizations, for 5,7-Dichloroquinolin-8-yl methyl(phenyl)carbamate is available in the reviewed literature.

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis)

Computational methods can predict spectroscopic properties, which can aid in the characterization of a compound. DFT calculations are often used to compute theoretical NMR chemical shifts (¹H and ¹³C) and to simulate UV-Vis absorption spectra by calculating electronic transition energies.

Specific predicted NMR and UV-Vis spectroscopic data for this compound are not found in the available scientific literature.

Molecular Docking and Dynamics Simulations for Ligand-Target Complex Formation

Molecular docking and dynamics simulations are used to predict how a ligand, such as the title compound, might bind to a biological target, typically a protein receptor.

Binding Pose Prediction and Interaction Fingerprints

Docking algorithms predict the preferred orientation of a ligand when bound to a target, generating a "binding pose." The resulting interactions, such as hydrogen bonds and hydrophobic contacts, form an "interaction fingerprint."

There are no published molecular docking studies detailing the binding poses or interaction fingerprints of this compound with any specific biological target.

Free Energy Perturbation (FEP) and MM/PBSA Calculations

Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are methods used to calculate the binding free energy of a ligand-target complex, providing a quantitative measure of binding affinity.

No studies utilizing FEP or MM/PBSA to calculate the binding free energy of this compound have been identified.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D structural information to build these correlations.

While numerous QSAR and 3D-QSAR studies have been conducted on various classes of quinoline (B57606) derivatives, no such models specifically including this compound in their dataset are available in the literature reviewed. researchgate.netmdpi.com

No Publicly Available Research Found for "this compound" in Computational Chemistry and Chemoinformatics

Following a comprehensive search for scientific literature and data, no specific research detailing the computational chemistry, chemoinformatics, or in silico modeling of the compound "this compound" could be identified. The requested detailed analysis, including descriptor generation, predictive modeling, virtual screening, de novo design, and data mining approaches for this particular molecule, does not appear to be available in the public domain.

Searches for related compounds and methodologies did yield results, illustrating the types of studies that are conducted in these fields:

Phenyl Methylcarbamate , a structurally simpler carbamate (B1207046), has been characterized using computed properties and its mechanism of action as an anticholinesterase inhibitor has been correlated with molecular structural parameters. nih.gov

Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the formation pathways of other carbamates, for instance, (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate, elucidating reaction mechanisms and energetic feasibility. nih.gov

Methodological advancements in areas like virtual screening are frequently published, detailing processes for identifying novel small molecule inhibitors for biological targets such as PD-1/PD-L1. nih.gov These studies, however, focus on the screening of large libraries of compounds against a specific target rather than an in-depth analysis of one particular molecule.

De novo design methodologies are also a subject of research, with studies focusing on the creation of novel chemical entities, such as β-hairpin peptides that mimic the active sites of enzymes. chemrxiv.org This research is centered on the design process itself and not on the analysis of a pre-existing compound like "this compound".

The absence of specific data for "this compound" prevents the generation of the requested article. The creation of scientifically accurate content for the outlined sections and subsections is contingent on the existence of primary research focused on this specific molecule. Without such foundational data, any attempt to fulfill the request would result in speculation and would not meet the required standards of accuracy and detail.

Derivatization and Probe Development for Chemical Biology Research

Synthesis of Bioconjugates and Affinity Probes for Target Identification

The development of bioconjugates and affinity probes is crucial for identifying the cellular binding partners of a small molecule. For 5,7-dichloroquinolin-8-yl methyl(phenyl)carbamate, derivatization would likely focus on introducing a reactive handle for conjugation to a biomolecule or an affinity tag, such as biotin.

The synthesis of such probes would likely start from 5,7-dichloro-8-hydroxyquinoline, a readily available precursor. google.comresearchgate.net A common strategy involves the introduction of a linker arm terminating in a functional group suitable for conjugation. For instance, an ether or ester linkage could be formed at the 8-position of the quinoline (B57606) ring. This linker could contain a terminal alkyne or azide (B81097) for copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"), or a carboxylic acid or amine for amide bond formation.

Table 1: Proposed Strategies for Bioconjugate and Affinity Probe Synthesis

Probe TypeLinker StrategyConjugation ChemistryTarget Moiety
Biotinylated ProbeAlkoxy linker with terminal azideClick Chemistry (e.g., with DBCO-biotin)8-position of the quinoline
Peptide ConjugateAlkoxy linker with terminal carboxylic acidAmide Coupling (e.g., EDC/NHS)8-position of the quinoline
Resin-Immobilized ProbeLinker with a terminal amineAmide coupling to carboxylated resin4-position of the quinoline ring researchgate.net

These affinity probes can be used in pulldown assays coupled with mass spectrometry to identify proteins that interact with the 5,7-dichloroquinoline (B1370276) scaffold, providing insights into its mechanism of action. The choice of linker length and composition is critical to ensure that the conjugated tag does not sterically hinder the interaction of the core molecule with its biological target.

Preparation of Photoaffinity Labels for Covalent Target Engagement Studies

Photoaffinity labeling (PAL) is a powerful technique to covalently link a small molecule to its biological target upon photoactivation, enabling unambiguous target identification. nih.govbenthamscience.com A photoaffinity probe based on this compound would require the incorporation of a photoreactive group, such as a diazirine, arylazide, or benzophenone.

The synthesis could involve modifying the phenyl ring of the carbamate (B1207046) or the quinoline core. For example, a diazirine-containing phenyl isocyanate could be used in the final step of the synthesis to form the carbamate, yielding a photoactivatable analog. Alternatively, a photoreactive group could be appended via a linker to a position on the quinoline ring that is not critical for biological activity. Upon irradiation with UV light, the photoreactive group forms a highly reactive intermediate that can covalently bind to nearby amino acid residues of the target protein. nih.gov

Table 2: Potential Photoaffinity Labels of this compound

Photoreactive GroupPosition of IncorporationActivation WavelengthReactive Intermediate
Phenyl-trifluoromethyldiazirinepara-position of the phenyl ring~350 nmCarbene
Arylazidepara-position of the phenyl ring~254-300 nmNitrene
BenzophenoneAttached via a linker to the quinoline core~350-360 nmTriplet biradical

The design of these probes must balance the preservation of the parent molecule's bioactivity with efficient photochemistry. The inclusion of a reporter tag, such as an alkyne or a biotin, would facilitate the subsequent detection and enrichment of the covalently labeled proteins.

Design and Synthesis of Fluorescent Analogs for In Vitro Imaging Studies

Quinoline-based scaffolds are known for their intrinsic fluorescent properties, making them attractive for the development of fluorescent probes for cellular imaging. crimsonpublishers.comcrimsonpublishers.comnih.gov The fluorescence of the quinoline ring system can be modulated by the introduction of various substituents. For this compound, fluorescent analogs could be designed by introducing fluorophores or by modifying the existing scaffold to enhance its quantum yield and shift its emission wavelength.

One approach is to append a known fluorophore, such as a coumarin (B35378) or a BODIPY dye, to the molecule, likely through a linker attached to the quinoline core or the phenyl ring. A more elegant strategy would be to modify the quinoline scaffold itself to create a "turn-on" fluorescent probe, where the fluorescence is enhanced upon binding to its target. researchgate.netrsc.org For instance, strategic placement of electron-donating or -withdrawing groups on the quinoline or phenyl ring can tune the photophysical properties. nih.gov

Table 3: Design Concepts for Fluorescent Analogs

Design StrategyModificationPotential FluorophoreExcitation/Emission (nm)Application
Covalent LabelingAppending a fluorophore via a linkerBODIPY-FL~503 / ~512Cellular localization studies
Intrinsic FluorescenceIntroduction of a dimethylamino groupN/ATunableLive-cell imaging
Environment-SensingSolvatochromic quinoline derivativeN/ADependent on local environmentTarget engagement studies

These fluorescent analogs would enable the visualization of the compound's subcellular localization and its interaction with cellular components in real-time using fluorescence microscopy.

Isotopic Labeling for Mechanistic Elucidation (e.g., using Deuterium (B1214612), Carbon-13, Nitrogen-15)

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms and metabolic pathways. wikipedia.org Stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into the structure of this compound to trace its metabolic fate and to study its interactions with target molecules by techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Several methods exist for the isotopic labeling of heterocyclic compounds. acs.orgmdpi.com For deuterium labeling, hydrogen-deuterium exchange (HIE) reactions can be employed. chemrxiv.orgresearchgate.net For example, catalytic HIE using palladium on carbon (Pd/C) or Raney Nickel in the presence of D₂O or D₂ gas can introduce deuterium atoms at specific positions on the quinoline ring. chemrxiv.org Carbon-13 or nitrogen-15 can be incorporated by using isotopically labeled starting materials in the synthesis. For instance, ¹⁵N-labeled aniline (B41778) could be used to introduce ¹⁵N into the carbamate moiety.

Table 4: Isotopic Labeling Strategies

IsotopeLabeling MethodLabeled PositionAnalytical Application
Deuterium (²H)Catalytic Hydrogen Isotope ExchangeAromatic protons on the quinoline ringMass Spectrometry (Metabolite ID)
Carbon-13 (¹³C)Use of ¹³C-labeled methyl iodideMethyl group of the carbamateNMR Spectroscopy (Binding studies)
Nitrogen-15 (¹⁵N)Use of ¹⁵N-labeled anilineNitrogen of the carbamateNMR Spectroscopy (Binding studies)

These isotopically labeled analogs are critical for quantitative mass spectrometry-based proteomics approaches, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), to quantify changes in protein interactions upon treatment with the compound.

Prodrug Concepts from a Chemical Transformation and Delivery Perspective

Prodrugs are inactive precursors that are converted into the active drug in the body through enzymatic or chemical reactions. This approach can be used to improve the pharmacokinetic properties of a compound. For this compound, several prodrug strategies can be envisioned based on its chemical structure.

One approach could involve the modification of the carbamate group to create a more labile linkage that is cleaved by specific enzymes, such as esterases or phosphatases, found in target tissues. For example, replacing the phenyl group with a moiety that is a substrate for a particular enzyme could confer tissue-selective release of the active compound.

Another strategy could be based on the N-alkoxyquinoline concept, where an alkoxy group is attached to the quinoline nitrogen. rsc.org These N-alkoxy derivatives can be designed to release the parent quinoline compound under specific conditions, such as the reductive environment often found in hypoxic tumors. rsc.org The chemical transformation would involve the cleavage of the N-O bond, leading to the release of the active this compound.

Table 5: Prodrug Strategies Emphasizing Chemical Transformations

Prodrug MoietyActivation MechanismCleavage ReactionReleased Active Compound
Esterase-cleavable groupEnzymatic hydrolysis by esterasesEster hydrolysis5,7-dichloroquinolin-8-ol (if carbamate is cleaved)
N-alkoxy group on quinolineChemical or enzymatic reductionN-O bond cleavageThis compound
Phosphate groupHydrolysis by alkaline phosphatasesPhosphate ester hydrolysis5,7-dichloro-8-hydroxyquinoline

The design and synthesis of such prodrugs would require a careful consideration of the chemical stability of the prodrug moiety and the kinetics of its conversion to the active drug to ensure efficient delivery and release at the desired site of action.

Advanced Analytical Methodologies for Research and Development

High-Resolution Chromatographic Separation Techniques

Chromatography is the cornerstone of purification and analysis for complex organic molecules. For a compound like 5,7-Dichloroquinolin-8-yl methyl(phenyl)carbamate, high-resolution techniques are essential to separate it from starting materials, byproducts, and potential degradants.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the qualitative and quantitative analysis of quinoline (B57606) derivatives and carbamates. For this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective approach for purity assessment and isolation.

Detailed research on related compounds, such as 5,7-dichloroquinolin-8-ol, has established robust HPLC methods that are directly applicable. researchgate.net These methods typically utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an aqueous buffer (like formate (B1220265) or acetate) and an organic modifier such as acetonitrile (B52724) or methanol. nih.govnih.gov Gradient elution, where the proportion of the organic modifier is increased over time, is generally employed to ensure the efficient separation of compounds with a wide range of polarities.

For preparative HPLC, the goal is to isolate the pure compound in larger quantities. This is achieved by scaling up the analytical method, using a larger column, a higher flow rate, and injecting a larger sample volume. The principles of separation remain the same.

Table 1: Illustrative HPLC Parameters for Analysis of this compound

ParameterConditionPurpose
Column C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µmProvides hydrophobic stationary phase for effective separation.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase to ensure consistent ionization state.
Mobile Phase B AcetonitrileOrganic modifier to elute the compound from the column.
Gradient 5% B to 95% B over 20 minutesEnsures separation of impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow for analytical scale separation.
Detection UV-Vis at 240 nm and 280 nmThe quinoline moiety exhibits strong UV absorbance for detection.
Column Temp. 30 °CControlled temperature for reproducible retention times.

This table presents a typical starting point for method development; parameters would be optimized based on experimental results.

While the name "this compound" does not inherently specify a chiral center, the potential for atropisomerism or the introduction of chirality during synthesis makes chiral chromatography a critical analytical technique. Phenylcarbamate derivatives of polysaccharides, such as cellulose (B213188) and amylose, are among the most powerful and widely used chiral stationary phases (CSPs) for HPLC. acs.orgnih.gov

These CSPs, particularly those with chloro- and methyl-substituted phenylcarbamate groups like cellulose tris(3,5-dichlorophenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate), have demonstrated exceptional ability to separate a wide range of enantiomers. nih.govnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. These interactions, which can include hydrogen bonding, π-π stacking, and steric hindrance, result in different retention times for each enantiomer, allowing for their separation and quantification. nih.gov

The determination of enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram. A complete baseline separation is the goal for accurate quantification. acs.org

Table 2: Common Chiral Stationary Phases for Carbamate (B1207046) Derivatives

CSP Name (Example)Chiral SelectorTypical Mobile PhaseInteraction Mechanism
Chiralpak® IC Cellulose tris(3,5-dichlorophenylcarbamate)Hexane/Isopropanolπ-π interactions, hydrogen bonding, dipole-dipole
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/EthanolSteric hindrance, hydrogen bonding, π-π interactions
Chiralpak® AD Amylose tris(3,5-dimethylphenylcarbamate)Methanol/AcetonitrileInclusion complexes, hydrogen bonding

Selection of the optimal CSP and mobile phase is determined empirically for each specific analyte.

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-HRMS, GC-MS/MS, LC-NMR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information from a single analysis. They are essential for structural elucidation and trace-level quantification in complex matrices.

For this compound, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the premier technique. It combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. Using electrospray ionization (ESI), the compound can be gently ionized, typically forming a protonated molecule [M+H]⁺. A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, can measure the mass-to-charge ratio (m/z) with high accuracy (typically <5 ppm error), allowing for the determination of the elemental formula. nih.gov Tandem mass spectrometry (MS/MS) experiments involve fragmenting the parent ion to produce a characteristic fragmentation pattern, which provides definitive structural confirmation. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, though its application to carbamates can be challenging due to their potential for thermal degradation in the hot injector port. nih.gov However, for thermally stable carbamates or with appropriate derivatization, GC-MS provides excellent chromatographic resolution and classic, library-searchable electron ionization (EI) mass spectra. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a hyphenated technique that allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. This is particularly useful for the unambiguous identification of isomers, impurities, or metabolites without the need for prior isolation. acs.org

Electrochemical Analytical Techniques for Redox Properties and Stability

Electrochemical methods can provide valuable insights into the redox properties of a molecule, which can be related to its mechanism of action, stability, and potential metabolic pathways. The 8-hydroxyquinoline (B1678124) scaffold, a core part of the target molecule, is known to be electrochemically active. electrochemsci.orgacs.org

Cyclic Voltammetry (CV) is a primary technique used to study these properties. By applying a scanning potential to a solution of the compound, one can observe the potentials at which it is oxidized or reduced. Studies on 8-hydroxyquinoline and its derivatives show that they undergo an irreversible oxidation process. electrochemsci.org The presence of the electron-withdrawing chloro-substituents on the quinoline ring of this compound would be expected to make oxidation more difficult (occur at a more positive potential) compared to the unsubstituted parent compound. These analyses can help predict the compound's stability in environments with varying redox potentials.

Thermal Analysis (e.g., DSC, TGA) for Solid-State Characterization

Thermal analysis techniques are crucial for characterizing the solid-state properties of a compound, such as its melting point, thermal stability, and polymorphism.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, TGA would reveal its decomposition temperature. Carbamates are known to undergo thermal decomposition, which can be a key stability consideration. mdpi.comrsc.org

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. A DSC thermogram will show a sharp endothermic peak at the compound's melting point, providing a precise measurement and an indication of purity (impurities typically broaden the melting peak and lower the melting point). DSC can also be used to identify different crystalline forms (polymorphs), which may have different physical properties.

Table 3: Application of Thermal Analysis Techniques

TechniqueInformation ObtainedRelevance for this compound
TGA Decomposition temperature, thermal stabilityDetermines the upper-temperature limit for handling and storage.
DSC Melting point, heat of fusion, polymorphism, purityCritical for quality control, physical characterization, and formulation development.

Microfluidic Platforms for High-Throughput Screening and Reaction Optimization

Microfluidic platforms, or "lab-on-a-chip" systems, offer a modern approach to chemical synthesis and analysis. These devices allow for reactions to be carried out on a very small scale (microliters to nanoliters) with precise control over parameters like temperature, pressure, and reaction time. For the development of quinoline derivatives, microfluidic reactors can be used for high-throughput screening of different reaction conditions (e.g., catalysts, solvents, temperatures) to quickly identify the optimal parameters for the synthesis of this compound. mdpi.com The small volumes reduce waste and cost, while the rapid heat and mass transfer can lead to higher yields and fewer byproducts. Integrating these microreactors with online analytical techniques like mass spectrometry allows for real-time reaction monitoring and optimization.

Theoretical Challenges and Future Directions in Quinoline Carbamate Research

Development of Novel and Efficient Synthetic Routes for Analog Libraries

A primary challenge in quinoline-carbamate research is the development of synthetic methodologies that are both efficient and amenable to the creation of large, diverse analog libraries. Traditional methods for quinoline (B57606) synthesis can sometimes lack the efficiency or regioselectivity needed for high-throughput synthesis. nih.gov Future directions in this area are focused on several key aspects:

Combinatorial Chemistry: The use of palladium-catalyzed cross-coupling reactions, for example, allows for the modular and rapid assembly of diverse quinoline-based structures from commercially available starting materials. nih.gov This approach facilitates the systematic modification of different parts of the molecule to explore structure-activity relationships (SAR).

Green Chemistry Approaches: There is a growing emphasis on developing more environmentally friendly synthetic routes that reduce reaction times and use safer solvents. nih.gov

Novel Cyclization Strategies: Researchers are exploring new ways to construct the core quinoline ring system, such as the use of N-propargylamines as precursors, which can offer alternative pathways to highly substituted quinolines. researchgate.net

Fused Heterocyclic Systems: The development of efficient strategies to create fused tricyclic quinoline heterocycles from readily available substrates like aliphatic amino carboxylic acids is also a promising area of investigation. orientjchem.orgscispace.com

These advancements are crucial for generating the wide array of analogs needed for comprehensive biological screening and optimization of lead compounds.

Elucidation of Comprehensive Binding Landscapes for Molecular Recognition

A fundamental challenge in drug discovery is understanding how a ligand interacts with its biological target. For quinoline-carbamates, elucidating the comprehensive binding landscape is essential for rational drug design. This involves identifying not only the primary binding site but also any allosteric sites or off-target interactions that could lead to adverse effects.

Future research will likely focus on:

High-Throughput Screening: The development of robust and sensitive assays to screen large libraries of quinoline-carbamate analogs against a wide range of biological targets.

Structural Biology: The use of X-ray crystallography and cryo-electron microscopy to obtain high-resolution structures of quinoline-carbamates in complex with their target proteins. This provides invaluable information about the specific molecular interactions that govern binding affinity and selectivity.

Biophysical Techniques: The application of techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify the thermodynamics and kinetics of binding interactions.

A deeper understanding of the binding landscapes will enable the design of more potent and selective quinoline-carbamate-based drugs.

Advancement in Computational Modeling for Predictive Compound Design

Computational modeling has become an indispensable tool in modern drug discovery, offering the potential to predict the biological activity of compounds before they are synthesized. mdpi.com For quinoline-carbamates, advancing these computational models presents both a challenge and a significant opportunity.

Key areas for future development include:

Quantitative Structure-Activity Relationship (QSAR): The development of robust 2D and 3D-QSAR models can help to identify the key structural features that are responsible for the biological activity of quinoline-carbamates. mdpi.comnih.gov These models can then be used to predict the activity of new, unsynthesized analogs.

Molecular Docking: Advanced molecular docking simulations can predict the binding mode and affinity of quinoline-carbamates with their target proteins. nih.govekb.eg This information is crucial for understanding the molecular basis of their activity and for designing new compounds with improved binding properties.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of quinoline-carbamate-protein complexes, revealing how these interactions change over time. mdpi.com

Machine Learning and Artificial Intelligence: The application of machine learning and AI algorithms to large datasets of chemical structures and biological activities has the potential to revolutionize predictive compound design.

The continued development and refinement of these computational tools will be critical for accelerating the discovery of new quinoline-carbamate therapeutics.

Integration of Chemical Biology Tools for Deeper Mechanistic Understanding

Understanding the mechanism of action of a drug is crucial for its successful development. Chemical biology provides a powerful toolkit for dissecting the complex biological processes that are modulated by small molecules like quinoline-carbamates.

Future directions in this area include:

Fluorescent Probes: The design and synthesis of quinoline-based fluorescent probes can be used to visualize and track the localization and interactions of these compounds within living cells. crimsonpublishers.comcrimsonpublishers.com This can provide valuable information about their mechanism of action and potential off-target effects.

Reactivity-Based Probes: The use of reactivity-based chemical probes can help to identify the specific protein targets of quinoline-carbamates directly in complex biological systems. youtube.com

Proteomics and Metabolomics: The application of proteomics and metabolomics approaches can provide a global view of the cellular changes that occur in response to treatment with quinoline-carbamates, offering a deeper understanding of their biological effects.

The integration of these chemical biology tools will be essential for moving beyond simply identifying active compounds to truly understanding how they work.

Exploration of New Chemical Space Based on the Core Scaffold

The quinoline scaffold is a privileged structure in medicinal chemistry, meaning that it is a common feature in many biologically active compounds. nih.govfrontiersin.org However, there is still a vast amount of unexplored chemical space around this core structure. A key future direction will be the systematic exploration of this space to identify new quinoline-carbamate derivatives with novel biological activities.

This exploration will involve:

Functionalization at Different Positions: Systematically modifying the quinoline ring at various positions to probe the effects on biological activity. frontiersin.org

Hybrid Molecules: Creating hybrid molecules that combine the quinoline-carbamate scaffold with other pharmacophores to create compounds with dual or multiple modes of action. nih.gov

Scaffold Hopping: Replacing the quinoline core with other heterocyclic systems while maintaining the key pharmacophoric features to discover new classes of active compounds.

By systematically exploring new chemical space, researchers can increase the chances of discovering next-generation quinoline-carbamate drugs with improved efficacy and safety profiles.

Methodological Advancements in Characterization and Analysis for Complex Organic Molecules

As more complex and diverse quinoline-carbamate analogs are synthesized, the need for advanced analytical techniques for their characterization becomes increasingly important. Ensuring the purity and structural integrity of these compounds is essential for obtaining reliable biological data.

Future advancements in this area will likely focus on:

Spectroscopic Techniques: The use of advanced NMR techniques, such as 2D NMR, to unambiguously determine the structure of complex quinoline-carbamates. mdpi.com

Mass Spectrometry: The application of high-resolution mass spectrometry (HRMS) for accurate mass determination and structural elucidation. acs.org

Chromatographic Methods: The development of more efficient and selective chromatographic methods, such as ultra-high-performance liquid chromatography (UHPLC), for the purification and analysis of quinoline-carbamate libraries. acs.org

Chiral Separations: As many biologically active molecules are chiral, the development of robust methods for the separation and characterization of enantiomers will be crucial.

These methodological advancements will be essential for ensuring the quality and reproducibility of research in the field of quinoline-carbamate chemistry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,7-Dichloroquinolin-8-yl methyl(phenyl)carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling 5,7-dichloro-8-hydroxyquinoline with methyl(phenyl)carbamoyl chloride under basic conditions. Key variables include solvent choice (e.g., 1,4-dioxane or THF), catalysts (e.g., triethylamine or pyridine), and temperature (e.g., 0–90°C). Optimization requires monitoring reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is standard. Evidence from carbamate synthesis protocols suggests that higher yields are achieved with anhydrous conditions and inert atmospheres .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Conduct reactions in a fume hood due to potential volatile byproducts. Waste must be segregated and disposed via certified hazardous waste services. Stability studies indicate long-term storage at –20°C in amber vials to prevent photodegradation. Refer to SDS guidelines for spill management and emergency procedures .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

  • Methodological Answer : Employ a combination of analytical techniques:

  • HPLC : Measure retention time against a certified reference standard.
  • NMR spectroscopy : Confirm proton environments (e.g., quinoline aromatic protons at δ 7.5–8.5 ppm, carbamate methyl groups at δ 3.0–3.5 ppm).
  • Mass spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]⁺ at expected m/z). Cross-referencing with literature data is critical .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, solvent/DMSO concentration). Conduct meta-analysis to identify confounding factors. Validate results via orthogonal assays (e.g., enzymatic inhibition vs. cellular viability). Statistical tools like ANOVA or multivariate regression can isolate variables affecting activity .

Q. What strategies are effective for improving the solubility of this compound in aqueous buffers for in vitro studies?

  • Methodological Answer :

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
  • pH adjustment : Protonate/deprotonate the quinoline nitrogen (pKa ~4.5–5.0) to enhance ionizability.
  • Nanoparticle formulation : Encapsulate in liposomes or polymeric micelles. Solubility parameters (logP, Hansen solubility) should guide solvent selection .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins. Validate binding poses via molecular dynamics simulations (AMBER, GROMACS). QSAR models can correlate structural features (e.g., chlorine substitution patterns) with activity trends. Cross-validate predictions with experimental IC₅₀ values .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer : Design a focused library with systematic modifications (e.g., halogen replacement, carbamate alkyl chain variation). Use high-throughput screening (HTS) to assess biological activity. Apply multivariate analysis (PCA, clustering) to identify critical substituents. Dose-response curves and Hill coefficients refine potency assessments .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthesized batches of this compound?

  • Methodological Answer : Implement strict QC protocols:

  • In-process controls : Monitor intermediates via IR spectroscopy.
  • Batch comparison : Use PCA on HPLC chromatograms and NMR spectra.
  • Stability studies : Accelerated degradation tests (40°C/75% RH) identify instability hotspots. Reproducibility is enhanced by standardized synthetic protocols .

Q. What analytical techniques are most reliable for detecting degradation products in long-term stability studies?

  • Methodological Answer : LC-MS/MS with high-resolution mass detection identifies degradation pathways (e.g., hydrolysis of the carbamate group). Forced degradation under acidic/alkaline/oxidative conditions reveals major impurities. Quantify degradants using validated calibration curves .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.